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Introduction

4-Bromo-N-methylphthalimide is a halogenated derivative of N-methylphthalimide, a
compound belonging to the phthalimide class. Phthalimides are a significant scaffold in
medicinal chemistry and materials science, exhibiting a wide range of biological activities and
serving as crucial building blocks in organic synthesis. The introduction of a bromine atom onto
the aromatic ring of the N-methylphthalimide core can significantly modulate its electronic
properties, reactivity, and biological interactions. This guide provides an in-depth analysis of the
spectroscopic data of 4-Bromo-N-methylphthalimide, offering a foundational resource for
researchers in drug discovery, chemical synthesis, and materials development. Through a
detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, we will elucidate the structural features of this compound.

Molecular Structure and Properties

4-Bromo-N-methylphthalimide, with the chemical formula CosHeéBrNO2 and a molecular weight
of approximately 240.06 g/mol , possesses the IUPAC name 5-bromo-2-methylisoindole-1,3-
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dione[1]. Its structure is characterized by a central phthalimide core, N-alkylation with a methyl
group, and a bromine substituent on the benzene ring.

Property Value Source

CAS Number 90224-73-0 [2]

Molecular Formula CoHeBIrNO2 [1]

Molecular Weight 240.06 g/mol [1]
5-bromo-2-methylisoindole-

IUPAC Name _ [1]
1,3-dione

Monoisotopic Mass 238.95819 Da [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
By analyzing the chemical shifts, coupling patterns, and integration of the signals, a detailed
picture of the molecular framework can be constructed. While experimental spectra for 4-
Bromo-N-methylphthalimide are not readily available in public databases, we can predict the
spectral features with high accuracy by examining the spectra of the parent compound, N-
methylphthalimide, and considering the well-established effects of bromine substitution on
aromatic systems.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Bromo-N-methylphthalimide is expected to exhibit signals
corresponding to the aromatic protons and the N-methyl protons. The bromine atom will
influence the chemical shifts of the aromatic protons through its electron-withdrawing inductive
effect and electron-donating resonance effect.

Predicted *H NMR Data (in CDClIs, 400 MHz)
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3, ppm)
Protons on the
Aromatic (H-5, brominated ring
~7.8-8.0 m 2H
H-6) will be
deshielded.
~7.7 m 1H Aromatic (H-7)
The N-methyl
group is a singlet
~3.2 s 3H N-CHs due to the

absence of

adjacent protons.

Rationale: The aromatic region of the parent N-methylphthalimide shows a complex multiplet
around 7.7-7.9 ppm[4][5]. The introduction of bromine at the 4-position will break the symmetry
of the aromatic ring, leading to a more complex splitting pattern. The protons ortho and meta to
the bromine atom will experience different electronic environments, resulting in distinct
chemical shifts. The N-methyl protons will appear as a sharp singlet, as they are not coupled to
any other protons.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted 3C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment Rationale

The carbonyl carbons of the
~ 167 C=0 o ) )

imide are highly deshielded.

The carbon directly attached to
~ 135 Aromatic (C-Br) bromine will be significantly

shifted.

Aromatic carbons will have
~132-134 Aromatic (CH) distinct chemical shifts due to

the bromine substituent.
~123-125 Aromatic (CH)

The N-methyl carbon is in the
~24 N-CHs typical range for an N-alkyl

group.

Rationale: In N-methylphthalimide, the carbonyl carbons appear around 168 ppm, and the
aromatic carbons are in the 123-134 ppm range[6]. The bromine atom in 4-Bromo-N-
methylphthalimide will cause a downfield shift for the carbon it is attached to (ipso-carbon)
and will also influence the chemical shifts of the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
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Frequency (cm™?) Intensity Assighment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Weak Aliphatic C-H stretch (N-CHs)

~ 1770-1700 Strong Asymmetric a.nd. symmetric
C=0 stretch (imide)

~ 1600-1450 Medium Aromatic C=C stretch

~ 1380 Medium C-N stretch

~1100-1000 Strong C-Br stretch

Rationale: The most characteristic feature in the IR spectrum of an N-substituted phthalimide is

the pair of strong carbonyl absorption bands due to symmetric and asymmetric stretching of the

imide group[4]. The presence of the aromatic ring is confirmed by the C-H and C=C stretching

vibrations. The C-Br stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

m/z lon Rationale
Molecular ion peak, showing
the characteristic isotopic
239/241 [M]* _
pattern for bromine (*°Br/®1Br =
1:1).
211/213 [M-COJ* Loss of a carbonyl group.
183/185 [M-2COJ* Loss of both carbonyl groups.
A common fragment in the
104 [C7H4O]*

mass spectra of phthalimides.
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Rationale: The mass spectrum of 4-Bromo-N-methylphthalimide is expected to show a
prominent molecular ion peak with a characteristic 1:1 ratio for the M and M+2 peaks, which is
indicative of the presence of a single bromine atom[3]. The fragmentation pattern will likely
involve the sequential loss of the two carbonyl groups and other characteristic cleavages of the
phthalimide ring[7][8].

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data. Instrument
parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Bromo-N-methylphthalimide in approximately
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-
decoupled sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans
(1024 or more) are typically required due to the low natural abundance of 13C.

IR Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of
the solid sample directly on the ATR crystal.

e Acquisition: Record the spectrum from 4000 to 400 cm~1. Typically, 16-32 scans are co-
added at a resolution of 4 cm~1[4].

Mass Spectrometry

o Sample Introduction: Introduce the sample via a direct insertion probe or through a gas
chromatograph (GC) for volatile samples.

« lonization: Use Electron lonization (El) at 70 eV.
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e Analysis: Scan a mass range of m/z 40-500.

Visualizations
Molecular Structure
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Click to download full resolution via product page

Caption: Proposed key fragmentation pathways for 4-Bromo-N-methylphthalimide in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of 4-Bromo-N-methylphthalimide. By leveraging data from analogous
compounds and fundamental spectroscopic principles, we have constructed a detailed
predictive analysis of its NMR, IR, and Mass spectra. This information is critical for the
unambiguous identification and characterization of this compound in various research and
development settings. The provided protocols offer a starting point for the experimental
acquisition of high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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